

Technical Guide: Cross-Reactivity & Selectivity Profiling of LCB 03-0110 Dihydrochloride

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1191791

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Executive Summary

LCB 03-0110 dihydrochloride is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.^[1] While originally characterized as a c-Src inhibitor (

nM), its pharmacological value lies in its unique dual-inhibition profile targeting both Src Family Kinases (SFKs) and Discoidin Domain Receptors (DDR1/2).

Unlike highly selective probes, LCB 03-0110's cross-reactivity with BTK, Syk, and VEGFR-2 defines its therapeutic utility in fibrosis, wound healing, and angiogenesis. This guide provides the experimental framework to profile this compound, distinguishing its primary efficacy from off-target effects compared to standard alternatives like Dasatinib and PP2.

Mechanistic Profile & Signaling Architecture

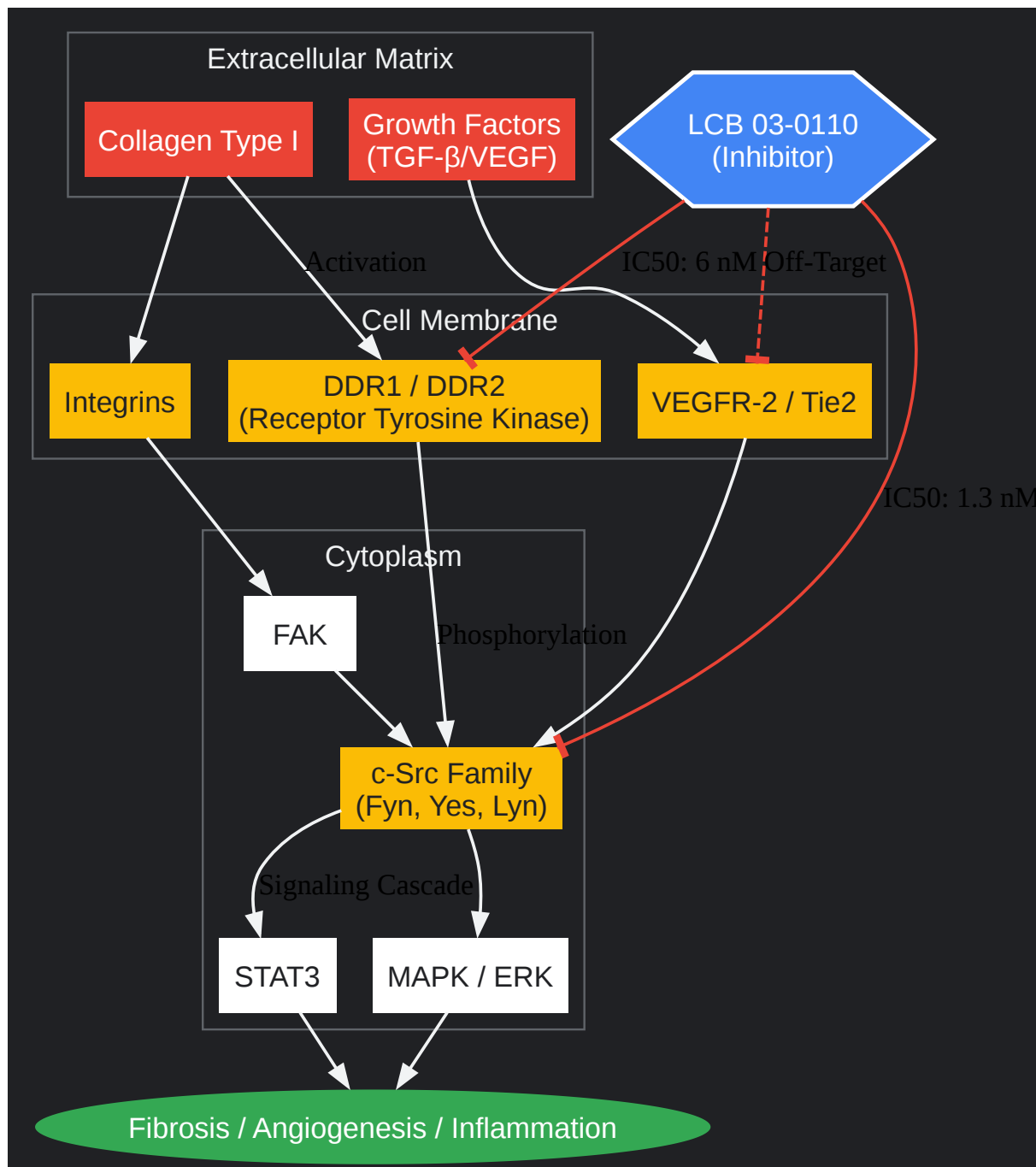
LCB 03-0110 functions by occupying the hydrophobic ATP-binding pocket of the kinase domain. Its efficacy is highly conformation-dependent; for instance, it inhibits the active form of DDR2 (

nM) significantly more potently than the non-active form (

nM).

Diagram 1: Dual Pathway Inhibition (Src & DDR)

The following diagram illustrates the convergence of LCB 03-0110 targets on fibrotic and inflammatory signaling pathways.



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Caption: LCB 03-0110 blocks fibrotic signaling by dual inhibition of upstream collagen receptors (DDR) and downstream effectors (c-Src).

Comparative Profiling: LCB 03-0110 vs. Alternatives

When selecting a chemical probe, specificity is relative. Use the table below to determine if LCB 03-0110 is the correct tool for your specific hypothesis.

Feature	LCB 03-0110	Dasatinib (Clinical Std)	PP2 (Historical Std)
Primary Target	c-Src / DDR1 / DDR2	c-Src / Abl / c-Kit	SFKs (Src Family Kinases)
c-Src IC50	1.3 nM	0.5 - 0.8 nM	~5 nM
DDR2 IC50	6.0 nM	~1 nM	> 1000 nM (Poor)
Key Cross-Reactivity	BTK, Syk, VEGFR-2, Tie2	PDGFR, EphA2, BTK	EGFR, RIP2, CK1 (Dirty profile)
Selectivity Profile	Fibrosis-Optimized: High potency against collagen receptors.	Broad Spectrum: "Sledgehammer" for SFK/Abl.	Low: Significant off-target toxicity; obsolete for rigorous signaling studies.
Cellular Toxicity	Low (Corneal epithelial safe)	Moderate to High	High (Non-specific cytotoxicity)
Best Use Case	Fibrosis, Wound Healing, Angiogenesis models.	CML, broad SFK knockdown.	Not recommended for new studies.

Critical Insight: If your study requires strict exclusion of Abl kinase inhibition, LCB 03-0110 is preferable to Dasatinib, though it still retains significant multi-kinase activity.

Experimental Protocols for Profiling

To validate LCB 03-0110 activity in your specific model, you must demonstrate dose-dependent inhibition of Tyr416-Src (activation loop) and Tyr740-DDR2.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Verify dual inhibition of Src and DDR2 in a fibrotic model (e.g., HDF or LX-2 cells).

Reagents:

- LCB 03-0110 2HCl: Dissolve in sterile water or DMSO to 10 mM stock. Store at -20°C.
- Stimulant: TGF- β 1 (5 ng/mL) or Collagen Type I.

Step-by-Step Workflow:

- Seeding: Plate cells (e.g., Human Dermal Fibroblasts) at
cells/well in 6-well plates. Starve in serum-free media for 12–24h.
- Pre-treatment: Treat with LCB 03-0110 dose curve: 0, 1, 10, 100, 1000 nM for 1 hour.
 - Control: DMSO (Vehicle).
 - Comparator: Dasatinib (100 nM).
- Stimulation: Add TGF- β 1 (5 ng/mL) or seed onto Collagen-coated plates. Incubate for 30 min (for phosphorylation) or 24h (for protein expression like -SMA).
- Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.
- Immunoblotting:
 - Primary Antibodies: p-Src (Tyr416), Total Src, p-DDR2 (Tyr740), Total DDR2.
 - Loading Control: GAPDH or
-Actin.

- Analysis: Calculate the ratio of Phospho/Total protein.

- Success Criterion:

reduction in p-Src at 10 nM;

reduction in p-DDR2 at 100 nM.

Protocol B: In Vitro Kinase Selectivity (Radiometric)

Objective: Quantify cross-reactivity against off-targets (e.g., VEGFR2). Note: Radiometric assays (

-ATP) are preferred over fluorescence to avoid compound auto-fluorescence interference.

- Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

- Substrate Prep: Use Poly(Glu, Tyr) 4:1 peptide substrate (0.2 mg/mL).

- Compound Addition: Add LCB 03-0110 (10-point dilution series).

- Initiation: Add MgATP mix containing [

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]ATP.

- Incubation: 40 minutes at Room Temperature.

- Termination: Add 3% phosphoric acid to stop reaction.

- Detection: Spot onto P81 filter paper, wash, and count via scintillation.

Profiling Workflow Visualization

The following diagram outlines the logical flow for validating LCB 03-0110 in a new biological model.



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Caption: Systematic validation workflow ensuring compound integrity and pathway specificity before phenotypic assessment.

Interpretation of Cross-Reactivity Data[2]

When analyzing data generated from LCB 03-0110 experiments, apply the following interpretative filters:

- The "DDR Window": If you observe effects at 1–10 nM, they are likely Src-driven. If effects require >100 nM, they likely involve DDR inhibition or off-target effects on VEGFR/Tie2.
- Safety Signals: Unlike Dasatinib, LCB 03-0110 does not typically induce skin atrophy in topical applications.[2] If cytotoxicity is observed, check for off-target inhibition of cell-cycle kinases (e.g., CDKs), although this is rare with this scaffold.
- Solubility: The dihydrochloride salt is highly water-soluble. If precipitation occurs in media, ensure the final DMSO concentration is <0.1% or use water for reconstitution.

References

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